Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride is a chemical compound that belongs to the class of amino carboxylic acids. This compound is characterized by its biphenyl structure, which consists of two phenyl rings connected by a single bond, and the presence of a fluorine atom at the 5-position of one of the rings. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water, making it suitable for various applications in scientific research and pharmaceutical formulations.
Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride is classified as an organic compound. Specifically, it is categorized as an amino acid derivative due to the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) within its structure. Its molecular formula is CHClFNO, with a molecular weight of approximately 281.71 g/mol .
The synthesis of methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride typically involves multiple steps, including the introduction of the amino group and the fluorination of the biphenyl structure.
Technical Details:
The molecular structure of methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride features:
The compound's structural data can be represented as follows:
Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride can undergo various chemical reactions typical for amino acids and aromatic compounds:
Technical Details:
These reactions are significant for modifying the compound to create derivatives with enhanced biological activity or altered properties.
While specific mechanisms of action for methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride are not extensively documented, compounds with similar structures often exhibit interactions with biological targets such as enzymes or receptors.
The mechanism may involve:
Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride has potential applications in:
This compound exemplifies how modifications to simple organic structures can lead to significant advancements in medicinal chemistry and drug development.
The emergence of Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride (CAS: 1355247-48-1) reflects medicinal chemistry’s strategic focus on biphenyl scaffolds as privileged structures for targeted drug design. Biphenyl derivatives gained prominence due to their structural rigidity, which enables precise three-dimensional positioning of pharmacophoric groups, and their presence in therapeutics spanning NSAIDs (e.g., flurbiprofen) to antivirals [6] [8]. The specific incorporation of meta-oriented amino and carboxylate groups with a fluoro substituent in this compound arose from early 2000s efforts to optimize protein-protein interaction (PPI) inhibitors, particularly against oncogenic targets like c-Myc/Max [4].
This compound evolved as a key chemical intermediate in the structural refinement of early c-Myc inhibitors such as 10074-G5 (IC₅₀ = 146 μM). Researchers recognized that introducing electron-withdrawing fluoro groups adjacent to carboxylates could enhance binding pocket interactions (e.g., with Arg378 in c-Myc’s helix-loop-helix domain), while the meta-amino group enabled derivatization into amides or ureas for solubility modulation [4] [3]. Its hydrochloride salt form, commercially available from suppliers like BLD Pharm (Cat# MFCD21332967) and AiFChem, improved stability and crystallinity for handling [2] [3].
Table 1: Key Identifiers of Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate Hydrochloride
Property | Value |
---|---|
CAS Registry Number | 1355247-48-1 |
Molecular Formula | C₁₄H₁₃ClFNO₂ |
Molecular Weight | 281.71 g/mol |
IUPAC Name | Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride |
SMILES | O=C(C1=CC(C2=CC=CC(N)=C2)=CC(F)=C1)OC.[H]Cl |
Storage Conditions | Sealed, dry, room temperature |
This compound’s academic value lies primarily in its role as a versatile synthon for synthesizing potent c-Myc/Max dimerization inhibitors—a high-priority target in oncology due to c-Myc’s deregulation in >70% of human cancers [4]. Esterification of its carboxylate group (yielding methyl ester pro-drugs) overcame cellular permeability limitations of earlier carboxylic acid inhibitors (e.g., JY-3-094, IC₅₀ = 33 μM in vitro but poor cellular uptake). Intracellular esterases hydrolyze the ester, regenerating the active acid in situ [4]. This pro-drug strategy facilitated the development of analogs like 3jc48-3, which demonstrated:
Structurally, the fluoro substituent at the biphenyl’s 5-position provides metabolic resistance to oxidative degradation and influences electronic distribution, potentially augmenting π-stacking in hydrophobic pockets. The meta-amino group’s role is twofold: it supports hydrogen bonding with Asp384 of c-Myc and serves as a handle for introducing solubilizing groups (e.g., PEG-linked carriers) without disrupting core binding [4] [3]. Table 2 contrasts synthetic routes emphasizing scalability:
Table 2: Synthetic Approaches to Biphenyl Intermediate
Method | Reaction Conditions | Advantages/Limitations |
---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h | High functional group tolerance; scalable (gram-scale reported by AiFChem) [3] [6] |
Ullmann Homocoupling | Cu powder, pyridine, 200°C | Limited to symmetric biphenyls; poor yield with ortho-substituents [6] |
Wurtz-Fittig Reaction | Na, dry ether, reflux | Low selectivity; unsuitable for halogen-sensitive groups [6] |
The positional isomerism of functional groups critically impacts biological activity. Contrasting this compound with its isomer, Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride (CAS: 1373232-44-0), reveals how fluoro and carboxylate positioning alters dipole moments, logP (estimated ΔlogP = 0.3–0.5), and binding conformation. The 3-fluoro-4-carboxylate isomer shows distinct applications in CCR5 antagonist research, underscoring structure-activity relationship (SAR) nuances [5].
Future research leverages this scaffold for fragment-based drug design (FBDD) against undrugged PPIs. Its modular synthesis enables rapid generation of libraries via:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: